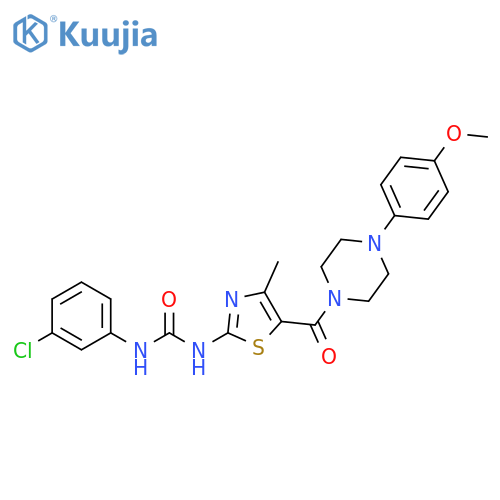Cas no 941975-27-5 (1-(3-chlorophenyl)-3-{5-4-(4-methoxyphenyl)piperazine-1-carbonyl-4-methyl-1,3-thiazol-2-yl}urea)

941975-27-5 structure
商品名:1-(3-chlorophenyl)-3-{5-4-(4-methoxyphenyl)piperazine-1-carbonyl-4-methyl-1,3-thiazol-2-yl}urea
1-(3-chlorophenyl)-3-{5-4-(4-methoxyphenyl)piperazine-1-carbonyl-4-methyl-1,3-thiazol-2-yl}urea 化学的及び物理的性質
名前と識別子
-
- Urea, N-(3-chlorophenyl)-N'-[5-[[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl]-4-methyl-2-thiazolyl]-
- F2333-0450
- 1-(3-chlorophenyl)-3-{5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl}urea
- 941975-27-5
- AKOS024640284
- 1-(3-chlorophenyl)-3-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea
- 1-(3-chlorophenyl)-3-[5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]urea
- 1-(3-chlorophenyl)-3-{5-4-(4-methoxyphenyl)piperazine-1-carbonyl-4-methyl-1,3-thiazol-2-yl}urea
-
- インチ: 1S/C23H24ClN5O3S/c1-15-20(33-23(25-15)27-22(31)26-17-5-3-4-16(24)14-17)21(30)29-12-10-28(11-13-29)18-6-8-19(32-2)9-7-18/h3-9,14H,10-13H2,1-2H3,(H2,25,26,27,31)
- InChIKey: YKJJNBVCWABYRG-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC=CC(Cl)=C1)C(NC1=NC(C)=C(C(N2CCN(C3=CC=C(OC)C=C3)CC2)=O)S1)=O
計算された属性
- せいみつぶんしりょう: 485.1288385g/mol
- どういたいしつりょう: 485.1288385g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 5
- 複雑さ: 673
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- 密度みつど: 1.408±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 5.91±0.70(Predicted)
1-(3-chlorophenyl)-3-{5-4-(4-methoxyphenyl)piperazine-1-carbonyl-4-methyl-1,3-thiazol-2-yl}urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2333-0450-25mg |
1-(3-chlorophenyl)-3-{5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl}urea |
941975-27-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2333-0450-50mg |
1-(3-chlorophenyl)-3-{5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl}urea |
941975-27-5 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2333-0450-2μmol |
1-(3-chlorophenyl)-3-{5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl}urea |
941975-27-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2333-0450-1mg |
1-(3-chlorophenyl)-3-{5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl}urea |
941975-27-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2333-0450-20mg |
1-(3-chlorophenyl)-3-{5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl}urea |
941975-27-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2333-0450-10μmol |
1-(3-chlorophenyl)-3-{5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl}urea |
941975-27-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2333-0450-3mg |
1-(3-chlorophenyl)-3-{5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl}urea |
941975-27-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| A2B Chem LLC | BA79135-50mg |
1-(3-chlorophenyl)-3-{5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl}urea |
941975-27-5 | 50mg |
$504.00 | 2024-05-20 | ||
| A2B Chem LLC | BA79135-5mg |
1-(3-chlorophenyl)-3-{5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl}urea |
941975-27-5 | 5mg |
$272.00 | 2024-05-20 | ||
| Life Chemicals | F2333-0450-10mg |
1-(3-chlorophenyl)-3-{5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl}urea |
941975-27-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-(3-chlorophenyl)-3-{5-4-(4-methoxyphenyl)piperazine-1-carbonyl-4-methyl-1,3-thiazol-2-yl}urea 関連文献
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
941975-27-5 (1-(3-chlorophenyl)-3-{5-4-(4-methoxyphenyl)piperazine-1-carbonyl-4-methyl-1,3-thiazol-2-yl}urea) 関連製品
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
